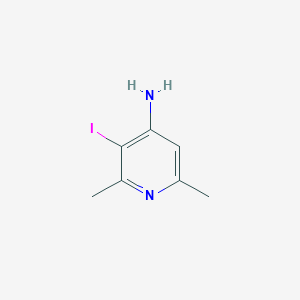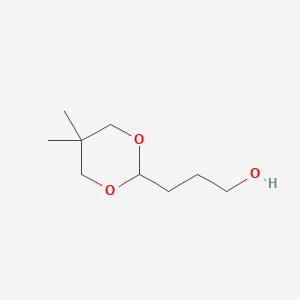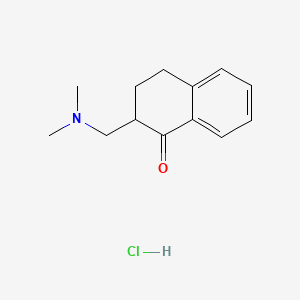![molecular formula C17H18N2O7 B8536334 1-Azabicyclo[3.2.0]heptane-2-carboxylic acid, 6-[(1R)-1-hydroxyethyl]-4-methyl-3,7-dioxo-, (4-nitrophenyl)methyl ester, (4R,5R,6S)-](/img/structure/B8536334.png)
1-Azabicyclo[3.2.0]heptane-2-carboxylic acid, 6-[(1R)-1-hydroxyethyl]-4-methyl-3,7-dioxo-, (4-nitrophenyl)methyl ester, (4R,5R,6S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Azabicyclo[3.2.0]heptane-2-carboxylic acid, 6-[(1R)-1-hydroxyethyl]-4-methyl-3,7-dioxo-, (4-nitrophenyl)methyl ester, (4R,5R,6S)- is a complex organic compound that belongs to the class of β-lactam antibiotics. This compound is structurally related to penicillins and cephalosporins, which are well-known for their antibacterial properties. The presence of the β-lactam ring is crucial for its biological activity, as it interferes with the synthesis of bacterial cell walls, leading to the death of the bacteria.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Azabicyclo[3.2.0]heptane-2-carboxylic acid, 6-[(1R)-1-hydroxyethyl]-4-methyl-3,7-dioxo-, (4-nitrophenyl)methyl ester, (4R,5R,6S)- typically involves the following steps:
Formation of the β-lactam ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions. One common method is the Staudinger synthesis, which involves the reaction of an imine with a ketene.
Introduction of the 4-nitrobenzyl group:
Hydroxylation and methylation: The hydroxyl and methyl groups are introduced through selective hydroxylation and methylation reactions, respectively.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or continuous flow reactors: These reactors are used to carry out the cyclization and substitution reactions under controlled temperature and pressure conditions.
Purification: The crude product is purified using techniques such as crystallization, chromatography, and recrystallization to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-Azabicyclo[3.2.0]heptane-2-carboxylic acid, 6-[(1R)-1-hydroxyethyl]-4-methyl-3,7-dioxo-, (4-nitrophenyl)methyl ester, (4R,5R,6S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or modify nitro groups.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace functional groups.
Common Reagents and Conditions
Oxidizing agents: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reducing agents: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution reagents: Common reagents for substitution reactions include halogens, alkyl halides, and sulfonates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, ketones, or aldehydes, while reduction can result in the formation of amines or alcohols.
Scientific Research Applications
1-Azabicyclo[3.2.0]heptane-2-carboxylic acid, 6-[(1R)-1-hydroxyethyl]-4-methyl-3,7-dioxo-, (4-nitrophenyl)methyl ester, (4R,5R,6S)- has several scientific research applications, including:
Chemistry: It is used as a model compound for studying β-lactam chemistry and for developing new synthetic methodologies.
Biology: The compound is used in studies related to bacterial cell wall synthesis and antibiotic resistance mechanisms.
Medicine: It serves as a lead compound for the development of new β-lactam antibiotics with improved efficacy and reduced resistance.
Industry: The compound is used in the production of β-lactam antibiotics and as an intermediate in the synthesis of other pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Azabicyclo[3.2.0]heptane-2-carboxylic acid, 6-[(1R)-1-hydroxyethyl]-4-methyl-3,7-dioxo-, (4-nitrophenyl)methyl ester, (4R,5R,6S)- involves the inhibition of bacterial cell wall synthesis. The β-lactam ring of the compound binds to and inactivates penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan chains in the bacterial cell wall. This leads to the weakening of the cell wall and ultimately to the lysis and death of the bacteria.
Comparison with Similar Compounds
Similar Compounds
Penicillin: Penicillin is another β-lactam antibiotic with a similar mechanism of action but different structural features.
Cephalosporin: Cephalosporins are β-lactam antibiotics with a broader spectrum of activity and different resistance profiles.
Carbapenem: Carbapenems are β-lactam antibiotics with a very broad spectrum of activity and high resistance to β-lactamases.
Uniqueness
1-Azabicyclo[3.2.0]heptane-2-carboxylic acid, 6-[(1R)-1-hydroxyethyl]-4-methyl-3,7-dioxo-, (4-nitrophenyl)methyl ester, (4R,5R,6S)- is unique due to its specific structural features, such as the presence of the 4-nitrobenzyl group and the specific stereochemistry of the β-lactam ring. These features contribute to its distinct biological activity and potential for use in the development of new antibiotics.
Properties
Molecular Formula |
C17H18N2O7 |
|---|---|
Molecular Weight |
362.3 g/mol |
IUPAC Name |
(4-nitrophenyl)methyl (4R,5R,6S)-6-[(1R)-1-hydroxyethyl]-4-methyl-3,7-dioxo-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C17H18N2O7/c1-8-13-12(9(2)20)16(22)18(13)14(15(8)21)17(23)26-7-10-3-5-11(6-4-10)19(24)25/h3-6,8-9,12-14,20H,7H2,1-2H3/t8-,9-,12-,13-,14?/m1/s1 |
InChI Key |
GUGYCHHWTVUBLV-MSECNUKYSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H]2[C@H](C(=O)N2C(C1=O)C(=O)OCC3=CC=C(C=C3)[N+](=O)[O-])[C@@H](C)O |
Canonical SMILES |
CC1C2C(C(=O)N2C(C1=O)C(=O)OCC3=CC=C(C=C3)[N+](=O)[O-])C(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[[(6-chloro-2-pyridinyl)amino]methyl]Phenol](/img/structure/B8536266.png)







![Methyl 2-nitro-5-[4-(trifluoromethyl)phenoxy]benzoate](/img/structure/B8536326.png)



